2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride
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Overview
Description
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a furoquinolinium core with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the furoquinolinium core .
Scientific Research Applications
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Lunasin: Another furoquinolinium derivative with similar structural features.
Quinolinium derivatives: Compounds with a quinolinium core but different substituents
Uniqueness
2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is unique due to its specific combination of methoxy and methyl groups on the furoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
143436-45-7 |
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Molecular Formula |
C17H22ClNO3 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium;chloride |
InChI |
InChI=1S/C17H22NO3.ClH/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;/h6-8,10,14H,9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
CVJLCDDHSDJBHJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC.[Cl-] |
Origin of Product |
United States |
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